REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH:2]=[CH:3][CH3:4].Cl.O.[CH:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[C:8]1([CH:3]([CH3:4])[CH2:2][CH2:1][OH:5])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
C(C=CC)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 5° C. in an ice/salt bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction vessel was fitted with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer and a reflux condenser capped with an additional funnel
|
Type
|
TEMPERATURE
|
Details
|
While under a positive flow of dry nitrogen, the system was flame
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
The vessel was charged 250 ml of benzene
|
Type
|
ADDITION
|
Details
|
25 gm of aluminum chloride was added as quickly as possible
|
Type
|
TEMPERATURE
|
Details
|
This mixture was cooled
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 5° C
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
CUSTOM
|
Details
|
the lower organic phase removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was then extracted with benzene
|
Type
|
WASH
|
Details
|
The combined organics were washed with aqueous 10% sodium bicarbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
evaporating
|
Type
|
CUSTOM
|
Details
|
a dark oil was recovered
|
Type
|
DISTILLATION
|
Details
|
This was vacuum distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH:2]=[CH:3][CH3:4].Cl.O.[CH:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[C:8]1([CH:3]([CH3:4])[CH2:2][CH2:1][OH:5])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
C(C=CC)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 5° C. in an ice/salt bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction vessel was fitted with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer and a reflux condenser capped with an additional funnel
|
Type
|
TEMPERATURE
|
Details
|
While under a positive flow of dry nitrogen, the system was flame
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
The vessel was charged 250 ml of benzene
|
Type
|
ADDITION
|
Details
|
25 gm of aluminum chloride was added as quickly as possible
|
Type
|
TEMPERATURE
|
Details
|
This mixture was cooled
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 5° C
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
CUSTOM
|
Details
|
the lower organic phase removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was then extracted with benzene
|
Type
|
WASH
|
Details
|
The combined organics were washed with aqueous 10% sodium bicarbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
evaporating
|
Type
|
CUSTOM
|
Details
|
a dark oil was recovered
|
Type
|
DISTILLATION
|
Details
|
This was vacuum distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |